2-Hydroxy-3-methoxychalcone
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Overview
Description
2-Hydroxy-3-methoxychalcone is a chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs under basic conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other chalcone derivatives and flavonoids.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological effects of 2-Hydroxy-3-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins.
Comparison with Similar Compounds
2-Hydroxy-3-methoxychalcone can be compared with other chalcone derivatives:
2-Hydroxy-4-methoxychalcone: Similar structure but with a different substitution pattern, leading to varied biological activities.
3-Methoxy-4,2’,5’-trihydroxychalcone: Contains additional hydroxyl groups, which may enhance its antioxidant properties.
2’,5’-Dihydroxy-4-methoxychalcone: Exhibits different pharmacological activities due to the presence of multiple hydroxyl groups.
Properties
CAS No. |
144100-21-0 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3/b11-10+ |
InChI Key |
UIZYRMBJSZYZAK-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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